Onopordopicrin

Description

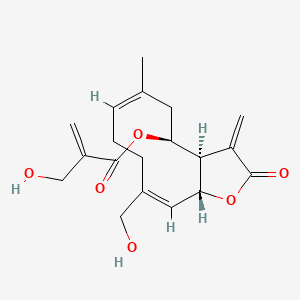

Structure

3D Structure

Properties

CAS No. |

19889-00-0 |

|---|---|

Molecular Formula |

C19H24O6 |

Molecular Weight |

348.4 g/mol |

IUPAC Name |

[(3aR,4S,6Z,10E,11aR)-10-(hydroxymethyl)-6-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate |

InChI |

InChI=1S/C19H24O6/c1-11-5-4-6-14(10-21)8-16-17(13(3)19(23)25-16)15(7-11)24-18(22)12(2)9-20/h5,8,15-17,20-21H,2-4,6-7,9-10H2,1H3/b11-5-,14-8+/t15-,16+,17+/m0/s1 |

InChI Key |

NOZAJYKZMCFNFG-WULVTUHRSA-N |

SMILES |

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)CO |

Isomeric SMILES |

C/C/1=C/CC/C(=C\[C@@H]2[C@@H]([C@H](C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)/CO |

Canonical SMILES |

CC1=CCCC(=CC2C(C(C1)OC(=O)C(=C)CO)C(=C)C(=O)O2)CO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Onopordopicrin |

Origin of Product |

United States |

Botanical Sourcing and Phytogeographical Distribution

Primary Plant Taxa Containing Onopordopicrin

Research has identified this compound in a variety of plant species, primarily within the Asteraceae family. The distribution and concentration of this compound can vary among species and even within different parts of the same plant.

Onopordum acanthium (Scotch Thistle) Research

Onopordum acanthium, commonly known as Scotch thistle, is a biennial plant native to Europe and Asia that has become an invasive species in other regions, including Australia, North America, and Argentina. semmelweis.huresearchgate.net It has a history of use in traditional medicine for various ailments. semmelweis.huresearchgate.netnih.gov

Phytochemical investigations of O. acanthium have revealed the presence of this compound. semmelweis.huresearchgate.netnih.govu-szeged.hu It has been reported as a constituent of the leaves and aerial parts of the plant. semmelweis.huresearchgate.netu-szeged.hu Studies have focused on isolating and identifying bioactive compounds from different parts of O. acanthium, including its leaves and roots. semmelweis.huresearchgate.netu-szeged.hu For instance, this compound was identified as an antibacterial compound in the leaf extract of O. acanthium. semmelweis.hu

Data from research on O. acanthium indicates the presence of this compound alongside other compounds such as flavonoids, phenolic acids, lignans, triterpenoids, and sterols. researchgate.netnih.gov

Onopordum illyricum Research

Onopordum illyricum, also known as Illyrian thistle, is a wild thistle species found in the Mediterranean basin. mdpi.com It is a biennial herb traditionally used for food and therapeutic purposes in certain regions. mdpi.com

Research on O. illyricum has confirmed the presence of this compound in its aerial parts and leaves. mdpi.comtandfonline.comresearchgate.net Studies investigating the plant's potential biological activities have led to the isolation of this compound along with other compounds like luteolin, apigenin, hispidulin, arctiin, and caffeoylquinic acid derivatives. mdpi.comtandfonline.com These studies often involve bio-guided fractionation of plant extracts to isolate and identify the active constituents. tandfonline.com

Data from research on O. illyricum highlights the presence of this compound as one of several sesquiterpene lactones and other phenolic compounds. mdpi.comtandfonline.com

Arctium lappa (Burdock) Research

Arctium lappa, commonly known as burdock, is a biennial plant belonging to the Asteraceae family, widely distributed and cultivated in East Asia and Europe. researchgate.netusamv.ro It is recognized as a medicinal and edible plant. researchgate.netusamv.ro

This compound has been identified as a sesquiterpene lactone present in A. lappa, particularly in its leaves. researchgate.netresearchgate.netresearchgate.netresearchgate.netnih.govfrontiersin.orgmdpi.commdpi.com Research has focused on isolating this compound from A. lappa leaf extracts and investigating its biological properties. researchgate.netresearchgate.netresearchgate.netnih.govmdpi.com Studies have utilized techniques such as bioassay-guided purification to identify this compound as a key active compound responsible for certain activities observed in A. lappa extracts. researchgate.netnih.govmdpi.com

Data on the concentration of this compound in A. lappa leaf extracts has been reported, with studies indicating its presence in the ethyl-acetate fraction. usamv.romdpi.com

| Plant Species | Plant Part(s) Containing this compound | Key Research Findings Related to this compound |

| Onopordum acanthium | Leaves, Aerial parts | Identified as an antibacterial compound. semmelweis.hu Present with flavonoids, lignans, etc. researchgate.netnih.gov |

| Onopordum illyricum | Aerial parts, Leaves | Isolated during bio-guided fractionation for anti-HIV-1 activity. tandfonline.com Present with other sesquiterpene lactones and phenolics. mdpi.comtandfonline.com |

| Arctium lappa | Leaves | Identified as a main molecule responsible for antioxidant activity. researchgate.netnih.gov Present in ethyl-acetate fraction. usamv.romdpi.com |

Centaurea Species Research (C. sonchifolia, C. tweediei)

This compound has also been found in certain species within the Centaurea genus. Notably, Centaurea sonchifolia and Centaurea tweediei have been subjects of research regarding their sesquiterpene lactone content, including this compound. researchgate.netconicet.gov.arconicet.gov.arnih.govscispace.comresearchgate.netnih.govacs.org

Research on Centaurea sonchifolia from locations in southwestern Greece led to the isolation of this compound. acs.org Studies on this species have involved techniques like 2D NMR to establish the structure of isolated compounds. nih.govacs.org

Centaurea tweediei, found in Argentina, has also been shown to contain this compound as a predominant secondary metabolite in its aerial parts. conicet.gov.arconicet.gov.arresearchgate.net Research on C. tweediei has investigated the antibacterial and cytotoxic activities of its extracts and isolated compounds, including this compound. researchgate.netnih.govresearchgate.net

Data from these studies indicates this compound's presence in these Centaurea species, sometimes as a major constituent. conicet.gov.arconicet.gov.ar

Brachylaena discolor Research

Brachylaena discolor is a medicinal plant native to Mozambique, traditionally used for various health issues. cabidigitallibrary.orgtjnpr.org Phytochemical investigation of the leaves of B. discolor has led to the isolation of this compound. cabidigitallibrary.orgtjnpr.orglu.seethnobotanyjournal.orgtjnpr.org

Research on B. discolor has focused on identifying bioactive compounds, and this compound has been isolated through chromatographic methods. cabidigitallibrary.orgtjnpr.org Studies have evaluated the biological activities of isolated compounds, including this compound. cabidigitallibrary.orgtjnpr.orgtjnpr.org

Data confirms the isolation of this compound from the methanolic extract of B. discolor leaves. cabidigitallibrary.orgtjnpr.org

Shangwua denticulata (New Genus) Research

This represents the first reported isolation of this compound from the genus Shangwua. nih.govresearchgate.nettandfonline.com Research has involved isolating compounds from the whole plant of S. denticulata. nih.govresearchgate.nettandfonline.com

Data from these studies establishes S. denticulata as a source of this compound. nih.govresearchgate.nettandfonline.com

| Plant Species | Plant Part(s) Containing this compound | Key Research Findings Related to this compound |

| Centaurea sonchifolia | Aerial parts | Structure established by 2D NMR. nih.govacs.org Isolated from Greek specimens. acs.org |

| Centaurea tweediei | Aerial parts | Predominant secondary metabolite. conicet.gov.arconicet.gov.arresearchgate.net Investigated for antibacterial activity. researchgate.netnih.govresearchgate.net |

| Brachylaena discolor | Leaves | Isolated from methanolic extract. cabidigitallibrary.orgtjnpr.org Evaluated for biological activity. cabidigitallibrary.orgtjnpr.orgtjnpr.org |

| Shangwua denticulata | Whole plant | First reported isolation from this new genus. nih.govresearchgate.nettandfonline.com Isolated with other sesquiterpene lactones. nih.govresearchgate.nettandfonline.com |

Other Identified Botanical Sources

While initially reported as a constituent of Onopordum acanthium, this compound has since been isolated from a range of other botanical sources. researchgate.netresearchgate.net These include species within the genera Arctium, Centaurea, Brachylaena, and Onopordum. researchgate.netresearchgate.netnih.govresearchgate.nettjnpr.org

Specific plant species from which this compound has been isolated include:

Arctium lappa (Burdock) researchgate.netresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netscispace.com

Arctium nemorosum researchgate.netresearchgate.netfrontiersin.org

Onopordum acanthium (Scotch thistle) researchgate.netnih.govphcogj.comcdnsciencepub.commdpi.com

Onopordum illyricum researchgate.netresearchgate.nettjnpr.org

Brachylaena elliptica nih.gov

Brachylaena discolor researchgate.nettjnpr.org

Centaurea scoparia nih.gov

Centaurea sonchifolia researchgate.netresearchgate.net

Jurinea tzar-ferdinandii ms-editions.cl

Species from the newly described genus Shangwua (e.g., Shangwua denticulata, Shangwua jacea, Shangwua masarica) tandfonline.com

The isolation of this compound from these diverse sources highlights its distribution across different genera within the Asteraceae family. Research findings indicate that this compound can be a major constituent in some of these species, such as Onopordum species. scispace.com Studies have detailed the isolation process from various plant parts, including leaves and aerial parts. researchgate.netfrontiersin.orgscispace.comphcogj.commdpi.com

Here is a table summarizing some identified botanical sources of this compound:

| Botanical Source | Plant Family | Plant Part(s) from which isolated |

| Arctium lappa | Asteraceae | Leaves, Aerial parts |

| Arctium nemorosum | Asteraceae | Aerial parts |

| Onopordum acanthium | Asteraceae | Leaves, Aerial parts |

| Onopordum illyricum | Asteraceae | Aerial parts |

| Brachylaena elliptica | Asteraceae | Not specified |

| Brachylaena discolor | Asteraceae | Leaves, Aerial parts |

| Centaurea scoparia | Asteraceae | Not specified |

| Centaurea sonchifolia | Asteraceae | Aerial parts |

| Jurinea tzar-ferdinandii | Asteraceae | Not specified |

| Shangwua spp. | Asteraceae | Whole plant |

Geographical Distribution and Ecological Niches of Producing Flora

The plant species that produce this compound exhibit varied geographical distributions and occupy diverse ecological niches. The Asteraceae family, in general, is widespread and can be found in nearly every type of habitat, from forests to high-elevation grasslands. cdnsciencepub.com

Onopordum acanthium, commonly known as Scotch thistle, is native to southern Europe and southwestern Asia but has been introduced to numerous other countries across different continents. cdnsciencepub.com It is often found in well-drained natural areas and ruderal habitats such as abandoned gravel pits. cdnsciencepub.com This species can tolerate challenges in growth and is considered invasive in some areas, competing with other plants. phcogj.com It typically grows on stone or sandy soil rich in ammonium (B1175870) salts in light, open areas. nih.gov It is common in areas with hot, relatively dry summers. cdnsciencepub.com

Arctium lappa, or great burdock, is a biennial herb found in temperate regions of Europe and Asia, often occurring in waste places, streams, and roadsides, less often in woods and forests. frontiersin.org It is also cultivated in East Asia. researchgate.net

Species of the genus Centaurea are distributed in various regions, including the Mediterranean and Balkan regions of Europe. ms-editions.cl Centaurea diffusa and Centaurea tweediei, known to contain this compound and other sesquiterpene lactones like cnicin, have been studied for their allelopathic activities, suggesting an ecological role in inhibiting the growth of other plants. researchgate.netresearchgate.net

Brachylaena species are found in Africa. For instance, Brachylaena discolor is a medicinal plant used in Mozambique. tjnpr.org

The genus Jurinea is widespread in Southwest and Central Asia, the Mediterranean, and the Balkan regions of Europe. ms-editions.cl Jurinea tzar-ferdinandii, a source of this compound, is a Balkan endemic plant with a limited distribution in Bulgaria and Romania. ms-editions.cl

The genus Shangwua, a recently discovered source of this compound, is found in specific regions, with one study mentioning collection in Ji-Long County, Tibet, China. tandfonline.com

The presence of this compound in plants inhabiting diverse environments suggests that its production may serve various ecological functions, potentially including defense against herbivores, microbes, or competing plants. cdnsciencepub.comphcogj.com

| Botanical Source | Native/Primary Distribution | Habitat/Ecological Niche |

| Onopordum acanthium | Southern Europe, Southwestern Asia (introduced elsewhere) cdnsciencepub.com | Well-drained natural areas, ruderal habitats, sandy/stony soil, light open areas nih.govphcogj.comcdnsciencepub.com |

| Arctium lappa | Temperate regions of Europe and Asia frontiersin.org | Waste places, streams, roadsides, less often in woods/forests frontiersin.org |

| Centaurea spp. | Mediterranean, Balkan regions, etc. ms-editions.cl | Varied, some species exhibit allelopathic properties researchgate.netresearchgate.net |

| Brachylaena spp. | Africa (e.g., Mozambique) tjnpr.org | Varied |

| Jurinea spp. | Southwest and Central Asia, Mediterranean, Balkans ms-editions.cl | Varied, J. tzar-ferdinandii is a Balkan endemic ms-editions.cl |

| Shangwua spp. | Specific regions (e.g., Tibet, China) tandfonline.com | Not extensively documented |

Advanced Methodologies for Isolation and Purification

Extraction Techniques for Sesquiterpene Lactones

Extraction is the initial step to obtain a crude extract enriched in sesquiterpene lactones, including onopordopicrin, from dried or fresh plant material.

Solvent-Based Extraction Approaches (e.g., Ethanol (B145695), Ethyl Acetate (B1210297), Methanol (B129727), Petroleum Ether)

Various solvents are employed for the extraction of sesquiterpene lactones based on their polarity and the solubility of the target compounds. Ethanol and methanol are commonly used due to their ability to extract a wide range of phytochemicals, including polar and semi-polar compounds like sesquiterpene lactones. mdpi.compsu.edu For instance, the dried whole plant of Shangwua has been extracted with 95% ethanol at room temperature to obtain a crude extract. nih.govtandfonline.com Similarly, a hydroethanolic extract has been used for the extraction from Arctium lappa leaves. researchgate.net

Ethyl acetate is another frequently used solvent, particularly after initial extraction with more polar solvents, to partition and isolate less polar compounds. mdpi.comnih.gov Petroleum ether, a non-polar solvent, is often used in initial defatting steps to remove lipids and other non-polar substances before extracting the more polar sesquiterpene lactones. mdpi.comnih.gov The choice of solvent or a combination of solvents and their polarity plays a significant role in the efficiency and selectivity of the extraction process. mdpi.comscielo.br

Different solvents and their polarities influence the extraction yield of various phytochemicals. scielo.br For example, highly polar solvents can result in high extract yield but potentially lower concentrations of specific compounds like phenolics and flavonoids compared to less polar solvents. scielo.br

Optimization of Extraction Parameters for Yield Enhancement

Optimizing extraction parameters is crucial to maximize the yield of this compound. Factors such as the solvent type, solvent concentration, extraction time, temperature, and the ratio of solvent to plant material can significantly impact the efficiency of the extraction. science.govmdpi.commdpi.com While specific detailed research findings on the optimization of this compound extraction parameters were not extensively detailed in the search results, studies on the extraction of other bioactive compounds and sesquiterpene lactones highlight the importance of these parameters. science.govmdpi.commdpi.comresearchgate.net For instance, research on optimizing the extraction of polysaccharides from Arctium lappa roots utilized a central composition design to determine optimal parameters like water to raw material ratio, ultrasonic power, extraction time, and temperature. researchgate.net Similarly, studies on optimizing the extraction of bioactive compounds from quince peels investigated solvent composition (ethanol/water), extraction time, and temperature. mdpi.com These studies indicate that a systematic approach, often involving design of experiments or response surface methodology, can be applied to optimize this compound extraction for enhanced yield. mdpi.commdpi.comresearchgate.net

Chromatographic Separation and Purification Strategies

Following extraction, various chromatographic techniques are employed to separate this compound from other co-extracted compounds and achieve high purity.

Column Chromatography Techniques (Silica Gel, RP-C18, Sephadex LH-20)

Column chromatography is a fundamental technique for the initial separation of crude extracts. Silica (B1680970) gel, a normal-phase stationary phase, is widely used for separating compounds based on differences in polarity. nih.govtandfonline.comscispace.comrjpbcs.comnih.gov Elution is typically performed using solvent systems of increasing polarity, such as mixtures of petroleum ether and acetone (B3395972) or chloroform (B151607) and methanol. nih.govtandfonline.comscispace.comrjpbcs.com For example, silica gel column chromatography with petroleum ether/acetone gradients has been used to fractionate extracts containing this compound. nih.govtandfonline.com

Reversed-phase C18 silica gel is another common stationary phase, separating compounds based on their hydrophobicity. nih.govtandfonline.comnih.govpubcompare.ai It is often used in later stages of purification or for samples that are not well-separated on normal-phase silica gel. nih.govtandfonline.com Methanol and water mixtures are typical mobile phases for RP-C18 chromatography. nih.govtandfonline.com

Sephadex LH-20 is a size exclusion chromatography medium often used for the separation of natural products, including sesquiterpene lactones, based on molecular size and also exhibits some reversed-phase characteristics. nih.govtandfonline.comrjpbcs.comnih.govpubcompare.aiscience.gov It is frequently used in combination with other chromatographic techniques for further purification. nih.govtandfonline.comrjpbcs.com For instance, Sephadex LH-20 has been used in conjunction with semi-preparative HPLC for the purification of this compound. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a powerful technique for both analytical and preparative separation and purification of this compound, allowing for high resolution and purity. semmelweis.huresearchgate.netnih.govtandfonline.compubcompare.airesearchgate.netnih.govresearchgate.net Reversed-phase HPLC with C18 columns is commonly employed. semmelweis.hunih.govtandfonline.compubcompare.ai Mobile phases typically consist of mixtures of methanol or acetonitrile (B52724) with water, often with the addition of a small percentage of an acid like formic acid to improve peak shape and separation. semmelweis.humdpi.com HPLC is used for purity analysis and for obtaining pure samples of this compound. semmelweis.hunih.govtandfonline.comresearchgate.netnih.gov Semi-preparative HPLC is used for isolating larger quantities of the purified compound. semmelweis.hunih.govtandfonline.comresearchgate.netnih.gov Detection is often performed using UV detectors, monitoring absorbance at wavelengths where this compound absorbs, such as in the range of 210–400 nm. semmelweis.humdpi.comnih.govtandfonline.com

An example of HPLC conditions used for this compound analysis includes a reversed-phase C18 column (4.6 × 150 mm, 5 µm) with methanol and water as mobile phases at a flow rate of 1.0 mL/min, detected at a maximum absorbance between 210 and 400 nm. nih.govtandfonline.com For semi-preparative isolation, a larger C18 column (150 × 10 mm, 10 µm) might be used. nih.govtandfonline.com

Preparative Thin Layer Chromatography (PTLC) and Paper Chromatography

Preparative Thin Layer Chromatography (PTLC) and Paper Chromatography are planar chromatographic techniques that can be used for the separation and purification of compounds, especially in the earlier stages of isolation or for smaller scale purifications. rjpbcs.comscispace.comdntb.gov.uaresearchgate.net PTLC uses thicker layers of stationary phase (like silica gel) on a plate, allowing for the application of larger sample quantities than analytical TLC. rjpbcs.comscispace.com After separation, the bands containing the target compound are scraped off the plate and the compound is eluted from the stationary phase. Paper chromatography uses paper as the stationary phase and is suitable for separating polar compounds. rjpbcs.comnih.gov While less common for large-scale purification compared to column chromatography or HPLC, PTLC and paper chromatography have been reported in the fractionation and purification schemes for compounds from Onopordum species. rjpbcs.com For instance, preparative TLC using silica gel has been employed in the isolation of this compound. scispace.com

Here is a summary table of chromatographic techniques and materials used in the isolation and purification of this compound and related sesquiterpene lactones based on the search results:

| Technique | Stationary Phase | Mobile Phase Examples | Application |

| Column Chromatography | Silica Gel (Normal Phase) | Petroleum ether/Acetone, CHCl3/MeOH | Initial fractionation based on polarity |

| Column Chromatography | RP-C18 (Reversed Phase) | Methanol/Water | Separation based on hydrophobicity |

| Column Chromatography | Sephadex LH-20 | Methanol | Separation based on size and polarity |

| High-Performance Liquid Chromatography (HPLC) | RP-C18 (Reversed Phase) | Methanol/Water, Acetonitrile/Water | High-resolution separation and purification |

| Preparative Thin Layer Chromatography (PTLC) | Silica Gel | Various solvent systems (e.g., CHCl3:Acetone:Formic Acid) | Small to medium scale separation and purification |

| Paper Chromatography | Paper | BAW, Acetic Acid | Separation of polar compounds |

Table: Chromatographic Techniques for this compound Isolation

Bioassay-Guided Fractionation Approaches in Isolation

Bioassay-guided fractionation is a strategic isolation method that couples chemical separation techniques with biological assays to identify and isolate compounds responsible for a specific biological activity within a complex extract. This approach is particularly valuable for natural products like this compound, which is found in various plant species, including Arctium lappa (burdock) and species from the Onopordum and Centaurea genera mdpi.comresearchgate.nettjnpr.orgresearchgate.net.

The process typically begins with the preparation of a crude extract from the plant material using suitable solvents such as ethanol, methanol, or dichloromethane (B109758) mdpi.comnih.gov. This crude extract, containing a mixture of compounds, is then tested for the desired biological activity (e.g., antioxidant, antiproliferative, leishmanicidal, or thioredoxin reductase inhibition) mdpi.comresearchgate.nettjnpr.orgnih.govresearchgate.net.

Based on the activity observed in the crude extract, it is subjected to initial fractionation using techniques like solvent partitioning. For instance, a hydroethanolic extract might be partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol nih.gov. The resulting fractions are then individually tested in the same bioassay. The fraction(s) exhibiting the highest activity are selected for further, more refined separation.

Subsequent purification steps often involve various chromatographic methods, guided by the bioassay results at each stage. Techniques like column chromatography using stationary phases such as silica gel or Sephadex LH-20 are commonly employed mdpi.comnih.govnih.gov. Mobile phases are carefully selected to achieve separation based on compound polarity. As the active fraction is passed through the column, it is collected in smaller subfractions. Each subfraction is then tested in the bioassay to pinpoint which ones retain the desired activity.

This iterative process of fractionation and bioassay testing continues, leading to progressively simpler mixtures and eventually to the isolation of the pure active compound(s). High-performance liquid chromatography (HPLC), including semi-preparative HPLC with a reversed-phase C18 column, is often used as a final purification step to obtain high-purity compounds nih.gov. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then used to determine the chemical structure of the isolated active compound nih.govconicet.gov.ar.

Studies on the isolation of this compound from Arctium lappa have successfully utilized bioassay-guided fractionation. For example, research investigating the antioxidant activity of A. lappa leaves employed a bioassay-guided method that combined precipitation and chromatography steps using Sephadex LH-20 and silica gels. This process, guided by the ability of fractions to protect myoblasts against H₂O₂-induced cell death, led to the identification and isolation of this compound as the main antioxidant compound mdpi.com. Another study evaluating the antiproliferative activity of A. lappa leaves against Caco-2 cells used a bioassay-guided approach involving solvent partitioning and sequential column chromatography over silica gel. The ethyl acetate fraction showed antiproliferative activity and further fractionation led to the isolation of this compound, which demonstrated activity against Caco-2 cells nih.govnih.gov.

The effectiveness of bioassay-guided fractionation is evident in the isolation of this compound with specific biological activities. For instance, this compound isolated from Brachylaena discolor leaves through fractionation and chromatographic methods showed significant leishmanicidal activity against Leishmania amazonensis and L. braziliensis tjnpr.org. Similarly, bioassay-guided isolation from the genus Shangwua, focusing on thioredoxin reductase inhibition, led to the isolation and characterization of this compound as a potent inhibitor nih.govresearchgate.net.

Detailed research findings from these studies often include data tables showing the activity of the crude extract, various fractions, and the isolated pure compound, along with the yield obtained at each purification step.

Below is an illustrative example of how data from a bioassay-guided fractionation study might be presented:

| Fraction/Compound | Purification Step | Yield (mg) | Biological Activity (e.g., % Inhibition or IC₅₀ value) |

| Crude Extract | Initial Extraction | X | High |

| Solvent Partition (Hexane) | Partitioning | Y₁ | Low/Moderate |

| Solvent Partition (EtOAc) | Partitioning | Y₂ | High |

| Solvent Partition (BuOH) | Partitioning | Y₃ | Low |

| EtOAc Fraction Subfraction A | Silica Gel Chromatography | Z₁ | Moderate |

| EtOAc Fraction Subfraction B | Silica Gel Chromatography | Z₂ | High |

| ... | ... | ... | ... |

| This compound | Final Purification (e.g., HPLC) | W | Very High (Specific IC₅₀) |

Note: The data in this table is illustrative and represents the type of information that would typically be generated during a bioassay-guided fractionation process.

This systematic approach ensures that the isolation efforts are directed towards the compounds responsible for the observed biological effect, making it an efficient strategy for discovering and obtaining bioactive natural products like this compound.

Biosynthetic Pathways and Enzy Matic Mechanisms

Precursor Elucidation in Sesquiterpene Lactone Biosynthesis

The C5 precursors, IPP and DMAPP, are the building blocks for all terpenoids. Their supply for sesquiterpene lactone biosynthesis can originate from either the MVA or MEP pathway, although the MVA pathway is traditionally considered the primary source for sesquiterpenes. up.ac.zapnas.orgnih.gov

Mevalonate (B85504) Pathway Contribution

The mevalonate (MVA) pathway is localized in the cytosol and is a key route for the synthesis of IPP and DMAPP. royalsocietypublishing.orgmdpi.comup.ac.zapnas.org This pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). up.ac.zanih.gov HMG-CoA is then reduced to mevalonate, a crucial regulatory step catalyzed by HMG-CoA reductase (HMGR). nih.gov Subsequent enzymatic steps lead to the formation of IPP and DMAPP. up.ac.za For many sesquiterpenes, the MVA pathway in the cytosol provides the necessary IPP and DMAPP units. pnas.orgnih.gov

2-C-Methyl-D-Erythritol Pathway Contribution

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway operates in the plastids and represents an alternative route for IPP and DMAPP synthesis. royalsocietypublishing.orgmdpi.comup.ac.zapnas.org This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as starting materials. up.ac.zanih.gov While the MEP pathway is typically associated with the biosynthesis of monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40) in plastids, there is evidence suggesting a contribution of MEP-derived precursors to cytosolic sesquiterpene biosynthesis in some plants. pnas.orgnih.govnih.gov This indicates potential crosstalk and transport of IPP and DMAPP between the plastids and the cytosol. pnas.orgnih.govresearchgate.net

Role of Farnesyl Diphosphate (B83284) in Onopordopicrin Biosynthesis

Farnesyl diphosphate (FPP) is a crucial intermediate in the biosynthesis of sesquiterpenes, including this compound. tandfonline.comresearchgate.netnih.govroyalsocietypublishing.orgmdpi.comup.ac.zawur.nlmdpi.com FPP is a 15-carbon molecule formed by the sequential head-to-tail condensation of three C5 units (IPP and DMAPP), catalyzed by the enzyme farnesyl diphosphate synthase (FPPS). nih.govmdpi.com FPP serves as the universal precursor from which the diverse array of sesquiterpene skeletons is generated through cyclization reactions. royalsocietypublishing.orgup.ac.zanih.govwur.nl

Specific Enzyme Involvement in Key Stereochemical Transformations

The cyclization of FPP is the committed step in sesquiterpene biosynthesis and is catalyzed by sesquiterpene synthases (STPSs), also known as sesquiterpene cyclases. mdpi.comwur.nlmdpi.comup.ac.za These enzymes are responsible for generating the initial carbocyclic ring structure of the sesquiterpene backbone. mdpi.comwur.nl In the case of germacranolides, which are considered precursors to many other sesquiterpene lactone types, the cyclization of FPP often leads to the formation of germacrene A, catalyzed by germacrene A synthase (GAS). royalsocietypublishing.orgresearchgate.netmdpi.comup.ac.za

Following the initial cyclization, a series of oxidative modifications, hydroxylations, and other transformations occur, often catalyzed by cytochrome P450 enzymes (CYPs) and other modifying enzymes like alcohol dehydrogenases, reductases, and acyl transferases. mdpi.comresearchgate.net These enzymatic steps introduce functional groups, including the characteristic lactone ring, and dictate the final skeletal type and stereochemistry of the sesquiterpene lactone. royalsocietypublishing.orgmdpi.comup.ac.za For germacranolides, germacrene A is typically oxidized to germacrene A acid by germacrene A oxidase (GAO), a cytochrome P450 enzyme. nih.govroyalsocietypublishing.orgscience.govencyclopedia.pub Subsequent lactonization, often mediated by specific CYPs, leads to the formation of the γ-lactone ring. royalsocietypublishing.org The precise sequence and nature of these enzymatic steps determine the specific sesquiterpene lactone produced, including the stereochemical configuration at various centers. While the general pathway for germacranolide biosynthesis is understood, the specific enzymatic steps leading directly to this compound require further detailed elucidation.

Proposed Shared Biosynthetic Routes with Related Germacranolides

This compound possesses a germacranolide skeleton. tjnpr.org The majority of sesquiterpene lactones are believed to evolve from germacranolides, with compounds like (+)-costunolide considered a common intermediate for germacranolide-derived lactones with a 6,7-lactone ring. tandfonline.comwur.nlup.ac.za The biosynthetic pathway to germacranolides typically involves the cyclization of FPP to a germacrene intermediate, followed by oxidation and lactonization. royalsocietypublishing.orgwur.nlup.ac.zaencyclopedia.pub

Given its germacranolide structure, this compound is proposed to share early biosynthetic steps with other germacranolides. tjnpr.org This shared route likely involves the formation of FPP from IPP and DMAPP (derived from the MVA and potentially MEP pathways), followed by cyclization to a germacrene intermediate catalyzed by a sesquiterpene synthase. nih.govroyalsocietypublishing.orgwur.nlmdpi.comup.ac.za Subsequent enzymatic modifications of the germacrane (B1241064) skeleton, including oxidations and lactonization, would then lead to the formation of the specific structure of this compound. royalsocietypublishing.orgmdpi.comup.ac.za The variations in the final enzymatic steps, particularly those catalyzed by CYPs and other modifying enzymes, are responsible for the structural diversity observed among different germacranolides and other sesquiterpene lactone subclasses like guaianolides and eudesmanolides, which can be derived from germacrane precursors. royalsocietypublishing.orgwur.nlup.ac.zaresearchgate.net

Chemical Synthesis and Strategic Derivatization for Research

Total Synthesis Approaches of Onopordopicrin Analogues

While the isolation of this compound from plant sources is a primary method of obtaining the compound, total synthesis provides an alternative route, particularly for generating analogues that may not be readily available in nature. Total synthesis allows for precise control over the stereochemistry and the introduction of specific functional groups, enabling the creation of novel compounds with potentially altered or enhanced biological properties.

Research in total synthesis often involves complex multi-step procedures to construct the intricate sesquiterpene lactone framework. While direct total synthesis routes specifically for this compound were not extensively detailed in the search results, studies on the total synthesis of other sesquiterpene lactones and natural products with similar structural complexities provide insights into the methodologies that could be applied or adapted for this compound analogues. alies.ptmdpi.comkeio.ac.jp These approaches commonly involve strategies for forming the macrocyclic ring system and the γ-lactone moiety, along with the controlled introduction of stereocenters and functional groups present in the this compound structure. The development of efficient and stereoselective synthetic routes remains an active area of research in natural product chemistry.

Semi-Synthetic Modification Strategies

Semi-synthetic modification of naturally isolated this compound is a widely used approach to generate a library of derivatives for biological evaluation. This strategy leverages the existing complex scaffold of the natural product and focuses on targeted chemical transformations at specific positions.

The α-methylene-γ-lactone moiety is a key structural feature of this compound and is known to react with biological nucleophiles, such as sulfhydryl groups in proteins and glutathione, via Michael-type addition. nih.gov This reactivity is often implicated in the biological activities of sesquiterpene lactones. nih.govresearchgate.net Modifications around this reactive center, as well as other functional groups like hydroxyls and esters present in the molecule, can significantly impact the compound's potency, selectivity, and pharmacokinetic properties.

Derivatization for Structure-Activity Relationship Elucidation

Derivatization plays a critical role in understanding the relationship between the chemical structure of this compound and its biological activities (Structure-Activity Relationship, SAR). By systematically modifying different parts of the molecule, researchers can identify the functional groups and structural features essential for specific effects. nih.govmdpi.comkcl.ac.uk

Studies on sesquiterpene lactones, including this compound and its analogues, have demonstrated that the α,β-unsaturated carbonyl structures are crucial for their biological activity, particularly their reactivity with thiols. nih.govresearchgate.net Modifications such as hydrogenation of the exocyclic double bond or addition of nucleophiles can alter this reactivity and, consequently, the biological profile. nih.govmdpi.com

Research findings indicate that modifications to the side chains and other positions on the sesquiterpene backbone can also influence activity and selectivity. For instance, studies on antitrypanosomal activity of sesquiterpene lactones, including this compound, have explored the impact of variations in the side chain structure. nih.govmdpi.com

Data from SAR studies can be presented in tables correlating the chemical structure of different derivatives with their observed biological activity against specific targets or in various assays.

| Compound | Structural Modification | Biological Activity (Example: IC50 against T. b. rhodesiense) | Selectivity Index (Example: vs. L6 cells) |

| This compound | Parent compound | 0.4 µM nih.govmdpi.com | 8.2 nih.govmdpi.com |

| Derivative A | Modification at C-X | Value A | Value B |

| Derivative B | Modification at C-Y | Value C | Value D |

| Semi-synthetic STL amino derivative 19 | Dimethylamino derivative of cynaropicrin (B1669659) (structurally related) | 0.5 µM nih.govmdpi.com | Not specified/Varied nih.govmdpi.com |

| Semi-synthetic STL amino derivative 21 | Diethylamine derivative of a related STL (compound 16) | 4.2 µM nih.govmdpi.com | Not specified/Varied nih.govmdpi.com |

Note: The specific activities and selectivity indices for hypothetical Derivatives A and B are illustrative. The values for this compound and the semi-synthetic derivatives 19 and 21 are based on reported data in the context of antitrypanosomal activity, noting that derivative 19 is of cynaropicrin, a related STL. nih.govmdpi.com

These studies help to pinpoint the structural determinants responsible for the observed biological effects, guiding the rational design of more potent and selective analogues.

Prodrug Design Based on this compound Scaffold

Prodrug design is a strategic approach to improve the pharmacokinetic properties, reduce toxicity, or enhance the targeted delivery of a drug molecule. nih.govmdpi.com Based on the this compound scaffold, prodrugs can be designed to overcome limitations such as poor water solubility, metabolic instability, or non-specific reactivity.

One rationale for designing prodrugs of sesquiterpene lactones like this compound is to mask the reactive α,β-unsaturated enoate moiety, which can undergo non-specific reactions with biological thiols. mdpi.com By temporarily blocking this group, the prodrug might exhibit reduced off-target toxicity and improved systemic exposure. The prodrug is then designed to be cleaved in vivo at the target site or by specific enzymes, releasing the active this compound molecule. mdpi.com

An example of this strategy involves masking the α,β-unsaturated enoate in the lactone ring to potentially create a prodrug with increased water solubility, improved pharmacokinetics, and reduced unspecific binding. mdpi.com This approach aims for subsequent bioactivation to convert the prodrug back to the parent compound, allowing it to exert its biological activity at the intended target. mdpi.com Research in this area explores different labile linkages and masking groups that can be selectively cleaved under specific physiological or pathological conditions, such as in the tumor microenvironment. researchgate.net

Designing prodrugs based on the this compound scaffold holds promise for enhancing its therapeutic potential by addressing some of the challenges associated with the direct administration of the parent compound.

Structure Activity Relationship Sar Studies

Identification of Essential Pharmacophoric Elements

The biological activity of sesquiterpene lactones, including onopordopicrin, is closely linked to specific functional groups within their structure.

Significance of the α-Methylene-γ-Lactone Moiety for Biological Activity

The α-methylene-γ-lactone moiety is widely recognized as a critical pharmacophoric element in many biologically active sesquiterpene lactones researchgate.netnih.govuniv-tlemcen.dz. This functional group is known to undergo Michael-type additions with nucleophilic residues, particularly cysteine thiols in proteins, which can lead to irreversible inhibition of enzyme activity or modification of protein function researchgate.netlibretexts.orgwikipedia.org. The presence of this moiety in this compound is strongly correlated with its cytotoxic effects researchgate.net. Studies on other sesquiterpene lactones have demonstrated that the α-methylene-γ-lactone group is necessary for activities such as antitrypanosomal effects and cytotoxicity mdpi.com.

Role of the α,β-Unsaturated Ketone Fragment in Thioredoxin Reductase Inhibition

This compound has been identified as a potent inhibitor of thioredoxin reductase (TrxR), an enzyme crucial for maintaining cellular redox homeostasis tandfonline.comnih.govresearchgate.netfrontiersin.org. The α,β-unsaturated ketone fragment within this compound's structure appears to be highly important for its ability to inhibit intracellular TrxR activity tandfonline.com. This fragment acts as an electrophilic center that can react with nucleophilic residues on the enzyme, such as the selenocysteine (B57510) (Sec) residue at position 498 in TrxR tandfonline.comnih.gov. This covalent interaction leads to the inhibition of TrxR function, disrupting the cellular redox balance and contributing to observed biological effects like the induction of oxidative stress-mediated tumor cell apoptosis tandfonline.comnih.govresearchgate.net.

Mechanistic Implications of Electrophilic Reactivity (Michael Acceptors)

The biological activities of this compound are largely mediated by its electrophilic nature, particularly the presence of Michael acceptor sites within its structure researchgate.netlibretexts.orgwikipedia.org. The α-methylene-γ-lactone and the α,β-unsaturated ketone functionalities are key Michael acceptors. These sites are susceptible to nucleophilic attack by biological molecules, such as the thiol groups of cysteine residues in proteins researchgate.netlibretexts.orgwikipedia.org. This irreversible covalent modification can alter the structure and function of target proteins, leading to the observed biological effects. For instance, the inhibition of TrxR by this compound involves the covalent bonding of the β-position carbon atom of the lactone ring carbonyl with a Sec residue in the enzyme tandfonline.comnih.gov. This type of Michael addition is a common mechanism for the biological activity of many sesquiterpene lactones libretexts.orgwikipedia.org. The electrophilic reactivity of this compound with thiol-containing molecules like cysteamine (B1669678) has been demonstrated, where the presence of a thiol group diminishes the compound's biological effects researchgate.net.

Computational Chemistry Approaches in SAR Prediction

Computational chemistry plays an increasingly important role in predicting and understanding the SAR of compounds like this compound oncodesign-services.commdpi.com. Techniques such as molecular modeling, docking studies, and quantum mechanics calculations can provide insights into the preferred conformations of this compound, its electronic properties, and how it interacts with potential biological targets at the molecular level researchgate.netconicet.gov.armdpi.com.

Molecular docking can predict the binding orientation and affinity of this compound to target proteins, helping to identify potential interaction sites and understand the nature of the binding forces researchgate.netmdpi.com. This is particularly useful for understanding covalent inhibitors like this compound that target enzymes like TrxR researchgate.net. Computational studies can also evaluate the reactivity of the Michael acceptor sites and predict their propensity to react with nucleophiles researchgate.netconicet.gov.ar. Furthermore, density functional theory (DFT) calculations can provide detailed information about the structural, electronic, and topological properties of this compound, which can be correlated with its biological activity researchgate.netconicet.gov.arresearchgate.net. These computational approaches complement experimental SAR studies and can help guide the design of new analogs with improved properties oncodesign-services.comnih.gov.

Stereochemical Considerations and Conformational Analysis in Activity Modulation

The stereochemistry and conformation of a molecule can significantly influence its biological activity by affecting its ability to bind to targets and undergo reactions unibo.itlibretexts.orgmgscience.ac.insapub.org. This compound, as a complex polycyclic molecule, exists in specific three-dimensional arrangements nih.govresearchgate.net. The relative orientation of the reactive functional groups, such as the α-methylene-γ-lactone and the α,β-unsaturated ketone, is crucial for their interaction with biological targets.

Mechanistic Investigations of Biological Activities in Preclinical Research

Molecular Targeting and Pathway Modulation

Onopordopicrin exerts its biological effects primarily through the targeted inhibition of critical cellular enzymes and the modulation of stress-response pathways. Its chemical structure, containing an α,β-unsaturated carbonyl group, is key to its reactivity and molecular interactions.

A primary molecular target of this compound is Thioredoxin Reductase (TrxR), a crucial enzyme in maintaining cellular redox balance. nih.govfrontiersin.org this compound's potent inhibition of TrxR disrupts this balance, leading to significant downstream cellular consequences. nih.govresearchgate.net

This compound's mechanism of TrxR inhibition involves the formation of a covalent bond with the enzyme. nih.gov Specifically, the β-carbon of its α,β-unsaturated lactone ring acts as an electrophile, targeting the highly reactive selenocysteine (B57510) (Sec) residue at position 498 within the C-terminal active site of TrxR. nih.gov This Michael addition reaction results in an irreversible covalent adduct, thereby inactivating the enzyme. nih.gov The specificity of this interaction is highlighted by studies showing that a mutant form of TrxR, where Sec498 is replaced by cysteine (U498C), is significantly less inhibited by this compound. nih.gov

Table 1: Interaction of this compound with Wild-Type and Mutant TrxR1

| Enzyme Type | Interaction with this compound | Implication for Mechanism |

|---|---|---|

| Wild-Type TrxR1 (contains Sec498) | Strong, covalent inhibition | Confirms Sec498 as the primary binding site. |

By inhibiting TrxR, this compound effectively cripples a central component of the thioredoxin system, which is essential for maintaining cellular redox homeostasis. nih.govresearchgate.net The inactivation of TrxR prevents the reduction of its substrate, thioredoxin, leading to an accumulation of oxidized thioredoxin and a subsequent disruption of the cell's ability to scavenge reactive oxygen species (ROS). nih.govresearchgate.net This leads to a state of oxidative stress, where the balance between pro-oxidants and antioxidants is shifted towards the former. frontiersin.orgmdpi.com

The substantial accumulation of ROS resulting from TrxR inhibition overwhelms the antioxidant capacity of cancer cells, leading to oxidative damage to cellular components and triggering programmed cell death, or apoptosis. nih.govnih.gov Research has demonstrated that treatment of cancer cell lines, such as HeLa cells, with this compound leads to a significant, dose-dependent increase in intracellular ROS levels. researchgate.net This elevated oxidative stress is a direct trigger for the apoptotic cascade, representing a key mechanism of this compound's anticancer activity. nih.govnih.gov

Table 2: Effect of this compound on HeLa Cells

| Treatment Concentration | Observation | Cellular Outcome |

|---|---|---|

| Low Concentration | Increased intracellular ROS | Initiation of oxidative stress |

A strong correlation exists between the ability of this compound to inhibit TrxR and its cytotoxic effects on cancer cells. frontiersin.orgmdpi.com This link is substantiated by experiments where the cellular levels of TrxR were manipulated. nih.gov Knockdown of TrxR expression using RNA interference rendered cancer cells more sensitive to this compound treatment. nih.govmdpi.com Conversely, overexpression of TrxR in cells conferred a degree of resistance to the compound's cytotoxic effects. nih.govmdpi.com These findings confirm that TrxR is a critical and functionally relevant target for this compound-induced cytotoxicity. nih.govfrontiersin.org

The Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a key role in the cellular response to oxidative stress. nih.gov While compounds containing α,β-unsaturated carbonyl moieties, similar to this compound, are known to activate the Nrf2 pathway by reacting with cysteine residues on its inhibitor protein Keap1, current preclinical research has not established a direct activation of the Nrf2 pathway by this compound itself. mdpi.commdpi.com

Inhibition of Pro-inflammatory Transcription Factors (NF-κB, STAT3)

Research into the direct inhibitory effects of this compound on the pro-inflammatory transcription factors NF-κB and STAT3 is limited. However, studies on plant extracts containing this compound have provided some insights. An investigation into the constituents of Onopordum acanthium demonstrated that certain compounds within the plant extract, including other sesquiterpene lactones, exhibited inhibitory effects on the gene expression of NF-κB1. While this suggests a potential role for compounds from this plant family in modulating NF-κB, the specific contribution of this compound was not delineated.

Currently, there is no available scientific literature that specifically details the inhibitory activity of this compound on the STAT3 signaling pathway.

Anti-HIV-1 Activity

Preclinical evaluations have identified this compound as a compound with potential anti-HIV-1 activity, specifically targeting key viral enzymes essential for replication.

In a bio-guided fractionation study of a methanolic extract from Onopordum illyricum, this compound was isolated and evaluated for its inhibitory effect on the ribonuclease H (RNase H) function of HIV-1 reverse transcriptase. While other compounds in the extract showed more potent inhibition, this compound was among the constituents tested for this activity.

The same study that investigated its effect on RNase H also assessed this compound's ability to inhibit HIV-1 integrase (IN). The research found that this compound exhibited potent inhibition of this enzyme, which is critical for the integration of the viral genome into the host cell's DNA.

The following table presents the reported IC50 values for this compound against these HIV-1 enzymes.

| Viral Enzyme Target | This compound IC50 (µM) |

| HIV-1 Integrase (IN) | 0.50 |

This data is derived from in vitro enzymatic assays.

Biological Modulations in Cellular and In Vitro Models

The preclinical research on this compound highlights its role as a modulator of key biological pathways. Its ability to inhibit thioredoxin reductase underscores its potential as a pro-oxidant agent in cancer therapy by inducing oxidative stress in tumor cells. Furthermore, its demonstrated inhibitory activity against HIV-1 integrase in in vitro assays suggests a promising avenue for the development of novel antiretroviral agents. The precise mechanisms and broader implications of its effects on inflammatory pathways and other cellular processes continue to be areas of active investigation.

Cytotoxicity Studies in Various Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. While specific IC50 values are not widely reported in publicly available literature, studies indicate that this compound exhibits notable activity in suppressing the growth of tumor cells.

Research Findings:

A study comparing this compound with two other sesquiterpene lactones isolated from the genus Shangwua identified this compound as the most potent in killing cancer cells. This research demonstrated that this compound's cytotoxic effects are linked to its ability to robustly inhibit thioredoxin reductase (TrxR). Inhibition of this key enzyme disrupts cellular redox homeostasis, leading to increased oxidative stress and subsequently inducing apoptosis in tumor cells. Further experiments within this study showed that knocking down TrxR sensitized cancer cells to treatment with this compound, while overexpressing the enzyme reduced its cytotoxic potency, thereby confirming that TrxR is a direct target. The study highlighted the significance of the α,β-unsaturated ketone moiety in this compound for its interaction with and inhibition of the thioredoxin reductase enzyme.

Table 1: Summary of Cytotoxicity Studies on this compound| Cell Lines Investigated | Key Findings | Reported Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer), HepG2 (Liver Cancer), A549 (Lung Cancer) | Demonstrated significant growth suppression and induction of apoptosis. This compound was the most potent among three tested sesquiterpene lactones. | Inhibition of thioredoxin reductase (TrxR), leading to oxidative stress. |

| BEAS-2B (Normal Lung Bronchial Epithelial), L02 (Normal Liver) | Showed selectivity for tumor cells over these normal cell lines. | Not explicitly detailed, but suggests a therapeutic window. |

Antiparasitic Effects (Leishmania, Plasmodium, Trypanosoma)

This compound has been noted for its potential antiparasitic activities, a characteristic shared by other sesquiterpene lactones. However, detailed preclinical data quantifying its specific efficacy against parasites such as Leishmania, Plasmodium, and Trypanosoma are limited in the available scientific literature.

Research Findings:

While direct studies providing IC50 values for this compound against these specific parasites are not readily found, the class of sesquiterpene lactones to which it belongs is known for antiparasitic properties. This activity is often attributed to the presence of an α,β-unsaturated γ-lactone moiety, which can react with nucleophilic groups in parasitic biomolecules, such as those in trypanothione, a key molecule in the defense against oxidative stress in trypanosomes. One study has mentioned the antiplasmodial activity of this compound, although without providing specific quantitative data.

Table 2: Overview of Antiparasitic Potential of this compound| Parasite | Reported Activity | Postulated Mechanism of Action |

|---|---|---|

| Leishmania spp. | No specific data available for this compound. | General mechanism for sesquiterpene lactones involves alkylation of biological macromolecules. |

| Plasmodium spp. | Mentioned to have antiplasmodial activity, but quantitative data is not specified. | Not detailed in available sources. |

| Trypanosoma spp. | No specific data available for this compound. | General mechanism for sesquiterpene lactones involves targeting molecules like trypanothione. |

Antiallergic Mechanisms (Degranulation Inhibition, Mediator Release Suppression)

Investigations into the antiallergic properties of this compound have revealed its ability to modulate mast cell responses, which are central to allergic reactions.

Research Findings:

In vitro studies using rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, have shown that this compound can inhibit degranulation in a concentration-dependent manner following stimulation by either an allergen or a combination of phorbol 12-myristate 13-acetate (PMA) and the calcium ionophore A23187. This inhibition of degranulation was confirmed by measuring the release of β-hexosaminidase, a marker for the release of granular contents.

Furthermore, this compound was found to effectively suppress the release of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) and the lipid mediator prostaglandin D2 (PGD2). The underlying mechanism appears to be independent of changes in intracellular calcium concentration after allergen stimulation. It is suggested that the α,β-unsaturated carbonyl structure of this compound allows it to interact with cysteine residues in signaling proteins. Specifically, it has been shown to reduce the activity of IκB kinase β (IKKβ) in a concentration-dependent manner, which plays a role in the production of TNF-α and PGD2.

Table 3: Antiallergic Mechanisms of this compound| Biological Process | Effect of this compound | Investigated Mechanism |

|---|---|---|

| Mast Cell Degranulation | Concentration-dependent inhibition of β-hexosaminidase release. | Interaction with cysteine residues of signaling proteins. |

| Mediator Release | Suppression of TNF-α and PGD2 release. | Inhibition of IκB kinase β (IKKβ) activity. |

Anti-inflammatory Cellular Responses

The anti-inflammatory effects of this compound have been investigated at the cellular level, with studies pointing towards its ability to modulate key inflammatory signaling pathways.

Research Findings:

This compound has been reported to possess anti-inflammatory properties. Research on constituents of Onopordum acanthium, which includes sesquiterpene lactones, has demonstrated inhibitory effects on the expression of cyclooxygenase-2 (COX-2) and nuclear factor kappa B1 (NF-κB1) genes. These are critical mediators in the inflammatory cascade. Specifically, certain sesquiterpenes were shown to be highly active against the production of nitric oxide (NO) induced by lipopolysaccharide (LPS) and interferon-gamma, and to inhibit the gene expression of COX-2 and NF-κB1 without causing cytotoxicity. While these findings are for related compounds, they suggest a likely mechanism for this compound. The general anti-inflammatory action of many sesquiterpene lactones is attributed to their ability to alkylate and thereby inhibit key signaling molecules in pathways such as NF-κB and mitogen-activated protein kinase (MAPK).

Table 4: Anti-inflammatory Cellular Mechanisms of this compound and Related Compounds| Signaling Pathway/Mediator | Observed Effect | Implication |

|---|---|---|

| NF-κB Pathway | Inhibition of NF-κB1 gene expression by related sesquiterpene lactones. | Suppression of the transcription of pro-inflammatory genes. |

| COX-2 | Inhibition of COX-2 gene expression by related sesquiterpene lactones. | Reduction in the synthesis of pro-inflammatory prostaglandins. |

| Nitric Oxide (NO) | Inhibition of LPS/IFN-γ-induced NO production by related sesquiterpene lactones. | Modulation of inflammatory responses. |

Advanced Analytical Methodologies for Onopordopicrin Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the intricate structure of onopordopicrin, providing information about its functional groups, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structure elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain comprehensive structural information. 1D NMR, including ¹H and ¹³C NMR, provides details about the types of protons and carbons present and their chemical environments egyankosh.ac.in. The chemical shift values and splitting patterns in ¹H NMR spectra are particularly informative about the neighboring atoms and the number of equivalent protons. ¹³C NMR provides information about the carbon skeleton.

Two-dimensional NMR techniques are essential for establishing connectivity and through-space relationships within the molecule egyankosh.ac.inbidd.group. Common 2D NMR experiments applied in the study of natural products, including sesquiterpene lactones, include ¹H-¹H Correlation Spectroscopy (COSY), which reveals scalar couplings between protons, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), which show correlations between carbons and protons over one or multiple bonds, respectively egyankosh.ac.inbidd.group. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in the determination of the molecule's conformation egyankosh.ac.inbidd.group. Studies on this compound have utilized ¹H and ¹³C NMR, along with 2D NMR techniques such as ¹H-¹H and ¹³C-¹H correlations, to establish its structure bidd.groupresearchgate.net. Calculated ¹H and ¹³C chemical shifts have shown good agreement with experimental NMR spectra, further supporting structural assignments researchgate.net. NMR instruments operating at various field strengths, such as 300 MHz and 400/600 MHz, have been used in the characterization of this compound nih.govtandfonline.com.

Mass Spectrometry (MS) Applications (e.g., HR-ESMS, GC-MASS)

Mass Spectrometry (MS) provides critical information about the molecular weight and fragmentation pattern of this compound, complementing NMR data for structure elucidation. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESMS) is particularly valuable as it can provide accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula lu.sescirp.org. MS analysis is frequently used in conjunction with NMR and other spectroscopic methods for the comprehensive structural characterization of isolated compounds bidd.grouplu.se.

While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the analysis of volatile and semi-volatile compounds, and can be applied to non-volatile compounds after derivatization, direct GC-MS analysis of this compound, a relatively large and polar sesquiterpene lactone, is less common compared to techniques like HPLC-MS frontiersin.orgmdpi.comresearchgate.net. GC-MS is primarily employed for the analysis of more volatile components present in plant extracts where this compound might also be found scispace.comnih.gov. However, MS as a standalone technique or coupled with liquid chromatography (LC-MS) remains a vital tool for the identification and structural analysis of this compound based on its mass and fragmentation characteristics.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is utilized to identify the functional groups present in this compound by analyzing its vibrational spectrum researchgate.nettandfonline.comresearchgate.net. FTIR measures the absorption of infrared radiation by the sample, producing a spectrum with characteristic absorption bands corresponding to specific molecular vibrations researchgate.netnih.gov. This spectrum serves as a unique chemical fingerprint of the compound researchgate.net.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation, purification, and assessment of the purity of this compound from complex mixtures, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for analyzing the purity of this compound. HPLC separates compounds based on their interactions with a stationary phase and a mobile phase, allowing for the isolation and detection of individual components in a mixture. mdpi.com Purity analysis by HPLC typically involves comparing the peak area of the target compound (this compound) to the total area of all peaks in the chromatogram, often using techniques like area normalization researchgate.net.

Research on this compound has specifically utilized HPLC for purity assessment. One study reported quantifying the purity of this compound to be greater than 98% using a reversed-phase C18 chromatographic column nih.govtandfonline.com. The analysis was performed using a mobile phase system of methanol (B129727) and water, with detection at a wavelength range of 210–400 nm nih.govtandfonline.com. Semi-preparative HPLC has also been employed as a purification step to obtain pure this compound from plant extracts researchgate.netnih.gov. The effectiveness of HPLC in separating this compound from other compounds makes it a crucial tool for ensuring the quality and reliability of samples used in further research.

An example of HPLC parameters used for this compound purity analysis is provided below:

| Parameter | Value |

| Column Type | Reversed-phase C18 (4.6 × 150 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol and Water nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection Wavelength | 210–400 nm nih.gov |

| Purity Achieved | >98% nih.govtandfonline.com |

Gas Chromatography (GC) for Volatile Components

Gas Chromatography (GC) is primarily used for the separation and analysis of volatile and semi-volatile compounds frontiersin.orgmdpi.comresearchgate.net. In the context of natural product research, including plants that contain this compound, GC is often coupled with Mass Spectrometry (GC-MS) to identify and quantify the volatile organic compounds (VOCs) present in extracts or headspace samples frontiersin.orgresearchgate.netnih.gov.

Computational Chemistry and Spectroscopic Correlation

Computational chemistry methods, particularly Density Functional Theory (DFT), are valuable tools for investigating the structural, vibrational, and electronic properties of molecules like this compound (OP). These theoretical approaches complement experimental spectroscopic techniques, providing deeper insights into molecular behavior.

Density Functional Theory (DFT) Calculations for Structural and Vibrational Properties

DFT calculations have been employed to study the structural and vibrational properties of this compound. Using basis sets such as 6-31G(*), researchers can determine the optimized geometry of the molecule and calculate harmonic vibrational wavenumbers. researchgate.netnih.gov The theoretical vibrational calculations can yield a set of scaled force constants. researchgate.net Combining DFT calculations with methodologies like Pulay's scaled quantum mechanical force field (SQMFF) allows for a comprehensive assignment of observed bands in experimental infrared spectra. researchgate.netnih.gov Comparisons between theoretical and experimental infrared spectra have shown good agreement, and the results can also be used to predict Raman spectra. researchgate.netnih.gov Studies have theoretically determined stable conformations of this compound in the gas phase, suggesting these conformations may also be present in the solid phase. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electronic Characteristics

Natural Bond Orbital (NBO) analysis is a method used to evaluate the electronic characteristics of this compound, such as atomic charges, bond orders, and characteristics of electronic delocalization. researchgate.netnih.gov NBO theory provides a framework for analyzing chemical bonding by scrutinizing electron density distribution and electron sharing for bond formation. juniperpublishers.com It allows for the transformation of molecular wave functions into localized orbitals that better reflect actual bonding interactions. juniperpublishers.comuni-muenchen.de This analysis can reveal the nature of electronic delocalization within specific parts of the molecule, such as the isopropylidene group and the rings of the dihydrofuran moiety. researchgate.net NBO methods interpret electronic wave functions in terms of localized Lewis-like bonds, providing a Lewis structure representation of the wave function. juniperpublishers.comuni-muenchen.de

Atoms in Molecules (AIM) Theory for Electron Density Topology

Bader's Atoms in Molecules (AIM) theory, also known as the Quantum Theory of Atoms in Molecules (QTAIM), is applied to analyze the topological properties of the electronic charge density of this compound. researchgate.netnih.govwikipedia.orgaltervista.org AIM theory is based on the spatial topological decomposition of electron density, correlating its properties with molecular structure elements like atoms and bonds. altervista.org This theory helps in evaluating properties such as atomic charges and topological properties of the electron density. researchgate.netnih.gov AIM theory defines chemical bonding and structure based on the topology of electron density, where local maxima correspond to atomic positions and saddle points between maxima (bond critical points) represent chemical bonds. wikipedia.orgaltervista.org The presence of a bond critical point and a related atomic interaction line indicates electron density accumulation between bonded nuclei. ias.ac.in

Frontier Orbital Studies for Reactivity Prediction

Frontier orbital studies, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are used to evaluate the reactivity and behavior of this compound. researchgate.netnih.govfiveable.me The energy gap between the HOMO and LUMO is a significant factor in determining a molecule's ease of electron transfer and reactivity. fiveable.memalayajournal.org Studies involving this compound have calculated the energy band gap and related descriptors such as chemical potential (μ), electronegativity (χ), global hardness (η), global softness (S), and global electrophilicity index (ω). researchgate.netnih.gov These descriptors can predict the molecule's reactivity, stability, and electrophilicity. researchgate.netnih.gov For this compound, these studies predicted low reactivity, higher stability, and a lower electrophilicity index compared to a similar sesquiterpene lactone. researchgate.netnih.gov

Bioanalytical Assays for Mechanistic Investigations

Bioanalytical assays are crucial for investigating the mechanisms by which this compound exerts its biological effects. These assays can provide insights into its interactions with biological targets.

Live-Cell Imaging Assays for Enzyme Activity (e.g., TrxR Activity)

Live-cell imaging assays are utilized to assess the effect of this compound on enzyme activity within living cells. One notable example is the use of TRFS-green-based live-cell imaging to evaluate cellular thioredoxin reductase (TrxR) activity. researchgate.netnih.govresearchgate.netnih.gov This assay involves incubating cells, such as HeLa cells, with varying concentrations of this compound and a specific TrxR probe like TRFS-green. researchgate.netnih.govresearchgate.netnih.gov The fluorescence intensity, captured by fluorescence microscopy, indicates the level of cellular TrxR activity. researchgate.netnih.govnih.gov Reduced fluorescence suggests inhibition of TrxR activity by this compound. researchgate.net These live-cell imaging studies have demonstrated that this compound can inhibit cellular TrxR activity in a concentration and time-dependent manner. researchgate.net Other methods like the Fast-TRFS-based cell lysate assay and the Trx-mediated endpoint insulin (B600854) reduction assay are also used to measure TrxR activity in cell lysates or cells treated with this compound. researchgate.netnih.govnih.gov

Data Table: Effect of this compound (ONP) on Cellular TrxR Activity in HeLa Cells

Based on available data from TRFS-green-based live-cell imaging assays researchgate.netnih.gov:

| ONP Concentration (µM) | Incubation Time (h) | Cellular TrxR Activity (Relative Fluorescence Intensity) |

| 0 (Control) | 12 | High |

| 10 | 12 | Reduced |

| 20 | 12 | Further Reduced |

| 40 | 12 | Significantly Reduced |

Note: This table is a conceptual representation based on the description of results in the source and not a direct extraction of numerical data.

This compound has been identified as a novel thioredoxin reductase inhibitor. nih.govresearchgate.net Studies suggest this compound targets TrxR, leading to the perturbation of cellular redox homeostasis and favoring oxidative stress. researchgate.net Inhibition of TrxR by this compound is proposed to occur through the binding of its β-carbocation of the lactone ring to the redox-active Sec residue at the C-terminus of TrxR. researchgate.net

Cell Viability Assays (e.g., MTT, Trypan Blue Exclusion)

Cell viability assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the Trypan Blue Exclusion assay, are standard methods used to determine the number of viable cells in a population following treatment with a substance. The MTT assay is a colorimetric assay that measures cellular metabolic activity, typically reflecting the number of viable cells with active metabolism. wikipedia.orgassaygenie.combanglajol.info NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells reduce the yellow MTT tetrazolium dye to purple formazan (B1609692) crystals. wikipedia.orgbanglajol.info The intensity of the purple color, measured spectrophotometrically after dissolving the formazan, is directly proportional to the number of viable cells. wikipedia.orgbanglajol.info The Trypan Blue Exclusion assay, on the other hand, is based on the principle that live cells with intact cell membranes exclude the Trypan Blue dye, while dead cells with compromised membranes take up the dye and appear blue under a microscope. bjournal.orgthermofisher.com

Research has utilized these assays to investigate the effects of this compound on the viability of various cell lines. Studies have shown that this compound can affect the viability of both tumor cells and normal cells, depending on the concentration and cell type.

Detailed Research Findings:

Investigations into the cytotoxicity of this compound (ONP) have frequently employed the MTT assay. For instance, studies on HeLa cells demonstrated that this compound treatment for 48 hours led to a decrease in cell viability, as determined by the MTT method. nih.govresearchgate.net The effect was observed to be concentration-dependent. nih.govresearchgate.net Furthermore, the inhibition of HeLa cell growth by this compound was also found to be time-dependent, with varying concentrations applied for 24, 48, and 72 hours impacting cell survival rates measured by MTT. nih.govresearchgate.net

This compound's cytotoxicity has also been evaluated using the MTT assay across multiple tumor cell lines, including HeLa, HepG2, and A549 cells, following incubation for 48 hours with different concentrations of the compound. nih.govresearchgate.net Selectivity of this compound towards tumor cells compared to normal cells has also been assessed using the MTT assay. For example, the effects of designated concentrations of this compound on HeLa cells, BEAS-2B (normal bronchial epithelial cells), and L02 cells (normal human hepatocytes) were examined after 24 hours of incubation, with cell viability detected by the MTT method. nih.govresearchgate.net These studies indicated that this compound selectively killed cancer cells. researchgate.net

The Trypan Blue Exclusion assay has also been utilized to assess this compound's impact on cell viability. In studies with HeLa cells, treatment with specific concentrations of this compound (e.g., 20 and 40 µM) for 24 hours resulted in changes in the number of viable (non-stained) and dead (stained) cells, as counted after staining with Trypan Blue. nih.gov This assay has also been used to investigate the correlation between the inhibition of HeLa cell viability by this compound and the inhibition of intracellular thioredoxin reductase (TrxR) activity. nih.gov Additionally, the Trypan Blue Exclusion staining method was employed to detect the cell viability of HeLa cells with knocked-down TrxR1 and HEK 293T cells overexpressing TrxR1 after this compound treatment, helping to understand the role of TrxR in this compound's cytotoxicity. nih.gov